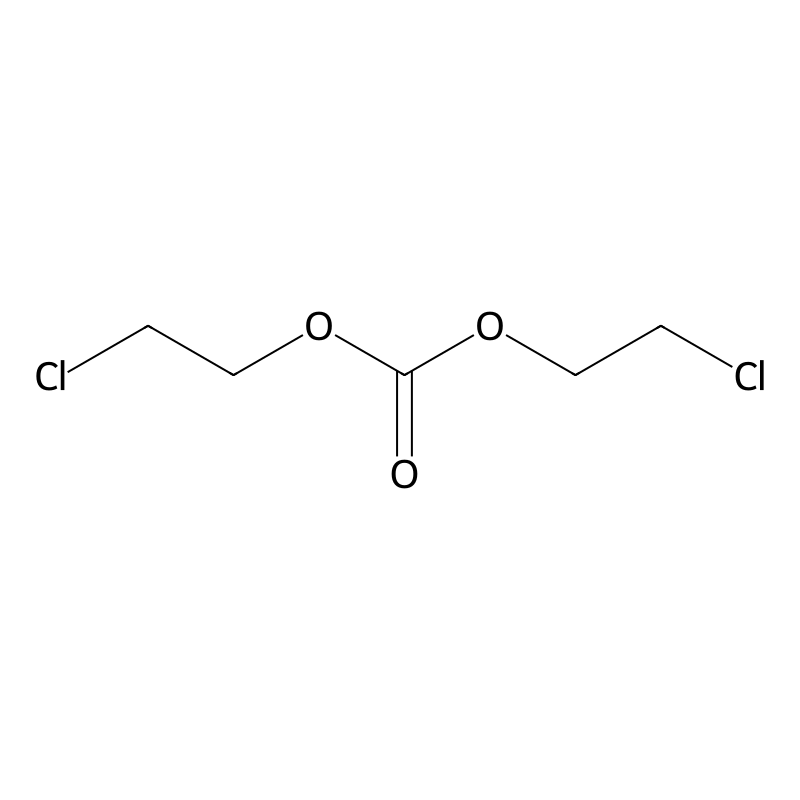

Bis(2-chloroethyl) carbonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Bis(2-chloroethyl) carbonate is an organochlorine compound with the chemical formula and a molecular weight of approximately 187.02 g/mol. It is recognized for its structure, which includes two chloroethyl groups attached to a carbonate moiety. This compound is a colorless to light yellow liquid at room temperature, with a melting point of 10 °C and a boiling point of 241 °C . Its unique properties allow it to participate in various

- Nucleophilic Substitution: The compound can react with nucleophiles, leading to the formation of carbonates and carbamates. This reaction is particularly relevant in synthetic organic chemistry.

- Hydrolysis: In the presence of water or aqueous solutions, bis(2-chloroethyl) carbonate can hydrolyze to form corresponding alcohols and carbonic acid derivatives.

- Decomposition: Under certain conditions, it may decompose to produce carbon dioxide, carbon monoxide, and hydrogen chloride .

Several methods exist for synthesizing bis(2-chloroethyl) carbonate:

- Direct Carbonation: This involves the reaction of chloroethanol with phosgene or other carbonylating agents under controlled conditions.

- Transesterification: Chloroethyl alcohols can be reacted with carbonic acid derivatives in the presence of catalysts to yield bis(2-chloroethyl) carbonate.

- Nucleophilic Substitution Reactions: The compound can also be synthesized through nucleophilic substitution involving chloroethanol and carbonate sources .

Bis(2-chloroethyl) carbonate has several applications across different fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Polymer Chemistry: The compound can be utilized in producing polycarbonate materials through polymerization processes.

- Laboratory Reagent: It is used as a reagent in organic synthesis for introducing chloroethyl groups into target molecules .

Studies have explored the interactions of bis(2-chloroethyl) carbonate with various substrates under different conditions. Research indicates that this compound can effectively engage in solventless reactions, demonstrating enhanced reactivity when combined with catalytic bases. Such studies highlight its potential utility in developing new synthetic pathways and materials .

Bis(2-chloroethyl) carbonate shares structural similarities with several related compounds. Here is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Bis(2-chloroethyl) sulfide | Known as mustard gas; a potent blistering agent used in warfare. | |

| Bis(2-chloroethyl) ether | Used as an anesthetic; less reactive than bis(2-chloroethyl) carbonate. | |

| Bis(1-chloroethyl) carbonate | Similar reactivity but lacks the dual chloroethyl groups. | |

| Ethylene glycol bis(2-chloroethyl) | A derivative used in polymer synthesis; more hydrophilic than bis(2-chloroethyl) carbonate. |

The distinct feature of bis(2-chloroethyl) carbonate lies in its ability to form carbonates and carbamates through nucleophilic substitution reactions, setting it apart from other chlorinated compounds that primarily function as alkylating agents or solvents .